molecular formula C26H27N5O5 B15000442 benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B15000442
M. Wt: 489.5 g/mol
InChI Key: MBPUJPQLUBURKA-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a molecular formula of C26H27N5O5 . This compound is characterized by its intricate structure, which includes a pyrimido[1,2-g]purin core, substituted with various functional groups such as ethoxyphenyl and benzyl acetate. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired functional groups are correctly positioned . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-3-35-20-12-10-19(11-13-20)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)36-17-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-17H2,1-2H3

InChI Key

MBPUJPQLUBURKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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